

An In-depth Technical Guide to 1-Bromoadamantane (CAS: 768-90-1)

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Compound of Interest

Compound Name: 1-Bromoadamantane

Cat. No.: B121549

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-Bromoadamantane** (CAS Number 768-90-1), a key chemical intermediate in pharmaceutical and materials science applications. This document details its physicochemical properties, spectroscopic data, synthesis protocols, and significant reactions. Particular emphasis is placed on its crucial role as a precursor in the synthesis of the antiviral drug Amantadine. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding and replication.

Introduction

1-Bromoadamantane, with the chemical formula $C_{10}H_{15}Br$, is a brominated derivative of adamantane.^[1] Its rigid, cage-like structure imparts unique properties to molecules that incorporate it, making it a valuable building block in medicinal chemistry and polymer science. The primary application of **1-Bromoadamantane** is as a starting material for the synthesis of Amantadine, an antiviral medication used for the treatment of Influenza A.^[2] This guide serves as a technical resource for professionals engaged in research and development involving this versatile compound.

Physicochemical Properties

1-Bromoadamantane is a white to off-white crystalline solid at room temperature.[3] It is insoluble in water but soluble in various organic solvents.[4][5] Key physicochemical data are summarized in the table below.

Property	Value	Reference
CAS Number	768-90-1	[1]
Molecular Formula	C ₁₀ H ₁₅ Br	[1]
Molecular Weight	215.13 g/mol	[1]
Appearance	White to off-white crystalline powder	[3]
Melting Point	116-120 °C	[4]
Boiling Point	226 °C	[1]
Solubility	Insoluble in water; Soluble in organic solvents	[1][4]
Density	1.2686 g/cm ³ (estimate)	[5]

Spectroscopic Data

The structural identity of **1-Bromoadamantane** is confirmed through various spectroscopic techniques. Key spectral data are provided below.

¹H NMR Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
2.37	s	6H	CH ₂
2.10	s	3H	CH
1.73	s	6H	CH ₂

(Data obtained in CDCl₃ at 399.65 MHz)[4]

¹³C NMR Spectroscopy

Chemical Shift (ppm)	Assignment
68.5	C-Br
48.1	CH
35.8	CH ₂
31.9	CH ₂

(Data obtained in CDCl₃)

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Interpretation
2920, 2850	C-H stretch (alkane)
1450	C-H bend
690, 765	C-Br stretch

[6]

Mass Spectrometry (MS)

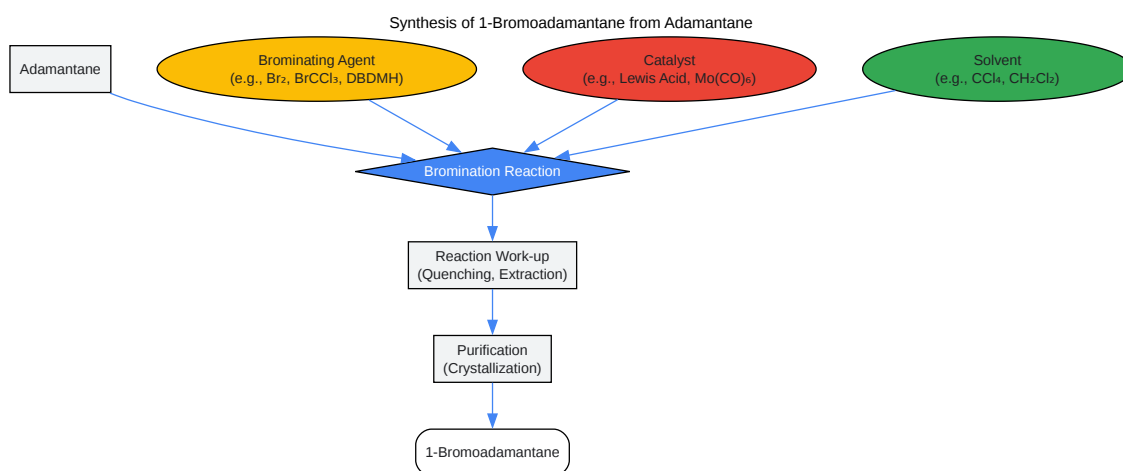
m/z	Interpretation
214/216	[M] ⁺ molecular ion peak (presence of Br isotopes)
135	[M-Br] ⁺ (adamantyl cation)

[5][7]

Synthesis of 1-Bromoadamantane

1-Bromoadamantane is typically synthesized via the electrophilic bromination of adamantane. Several methods have been reported, with variations in the brominating agent and reaction conditions.

Synthesis Workflow



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Caption: General workflow for the synthesis of **1-Bromoadamantane**.

Experimental Protocol: Catalytic Bromination with Bromotrichloromethane

This method utilizes bromotrichloromethane as the brominating agent in the presence of a molybdenum hexacarbonyl catalyst.[6]

Materials:

- Adamantane
- Bromotrichloromethane (BrCCl_3)
- Molybdenum(VI) hexacarbonyl ($\text{Mo}(\text{CO})_6$)
- Methanol
- Argon gas

Procedure:

- In a stainless steel microautoclave or a sealed glass ampule under an argon atmosphere, combine $\text{Mo}(\text{CO})_6$ (0.3-0.5 mmol), adamantane (10 mmol), and BrCCl_3 (20-30 mmol). BrCCl_3 serves as both the reagent and the solvent.
- Seal the vessel and heat to 140-160°C for 5-10 hours.
- After the reaction is complete, cool the vessel to approximately 20°C and open it.
- Distill off the excess solvent (BrCCl_3).
- Crystallize the residue from methanol to yield **1-Bromoadamantane**.

Yield: 90-99%^[6]

Experimental Protocol: Direct Bromination with Liquid Bromine

This is a more traditional method involving the direct reaction of adamantane with liquid bromine.^[8]

Materials:

- Adamantane
- Liquid Bromine (Br_2)

- Saturated sodium hydrogen sulfite solution
- Methanol

Procedure:

- In a reaction flask, add 30g of adamantane to an excess of liquid bromine (24 mL).
- Heat the reaction mixture at 85°C for 6 hours.
- Increase the temperature to 110°C and continue the reaction in an oil bath for an additional 3 hours.
- Allow the mixture to stand overnight.
- Recover the excess bromine by distillation.
- Reduce the remaining bromine by adding 20 mL of a saturated sodium hydrogen sulfite solution.
- Filter the mixture and wash the filter cake until neutral.
- Dry the solid and recrystallize from methanol to obtain light yellow crystals of **1-Bromoadamantane**.

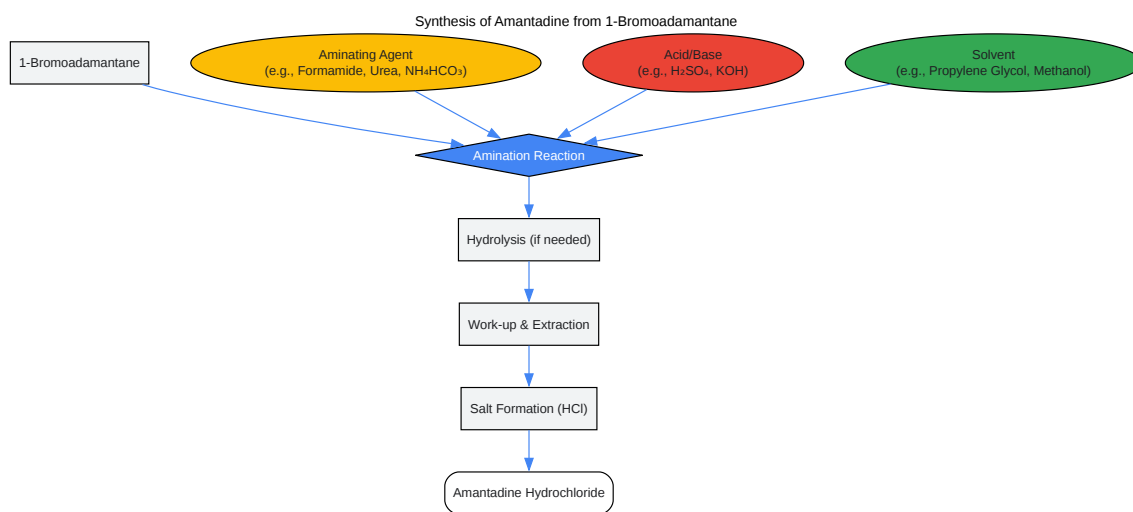
Yield: 93%^[8]

Key Reactions of 1-Bromoadamantane

The primary utility of **1-Bromoadamantane** lies in its role as a substrate for nucleophilic substitution reactions at the tertiary carbon of the adamantane cage.

Synthesis of Amantadine

The most significant reaction of **1-Bromoadamantane** is its conversion to Amantadine (1-aminoadamantane), a crucial step in the production of the antiviral drug.



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Caption: General workflow for the synthesis of Amantadine Hydrochloride.

This improved procedure offers high yields and avoids some of the hazardous reagents of older methods.[9]

Step 1: Synthesis of N-(1-adamantyl)formamide

- Add **1-bromoadamantane** (323g, 1.5 mol) to formamide (600 mL, 15.0 mol) at 85°C with stirring.
- Heat the reaction to 90°C and add concentrated H₂SO₄ (450 mL, 8.35 mol) dropwise.
- Maintain the temperature at 90°C for 4 hours until the **1-bromoadamantane** is consumed (monitored by TLC).
- After completion, slowly pour the reaction mixture into ice-cold water (2.5 L) and stir at 0-5°C for 1 hour.
- Filter the precipitated white solid, wash with cool water (3 x 40 mL), and dry to obtain N-(1-adamantyl)formamide.

Step 2: Hydrolysis to Amantadine and Salt Formation

- Add the crude N-(1-adamantyl)formamide to a mixture of potassium hydroxide (86%, 508g, 7.76 mol) and propylene glycol (1150 mL) and stir at room temperature for 30 minutes.
- Heat the mixture to 135°C and maintain this temperature for 7 hours until the starting material is consumed (monitored by TLC).
- Cool the mixture to room temperature and add ice-cold water (3 L).
- Extract the aqueous mixture with dichloromethane (3.5 L).
- Concentrate the organic layer and treat with aqueous HCl to precipitate Amantadine Hydrochloride.

Overall Yield: 81%^[9]

Safety and Handling

1-Bromoadamantane is a chemical that requires careful handling in a laboratory setting.

- General Handling: Use with adequate ventilation and avoid generating dust. Wash thoroughly after handling.^[2]

- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and clothing to prevent skin exposure.[2]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents. It is moisture-sensitive.[2][3]
- First Aid:
 - Eyes: Flush with plenty of water for at least 15 minutes.
 - Skin: Flush skin with plenty of water for at least 15 minutes.
 - Inhalation: Move to fresh air.
 - Ingestion: Rinse mouth and drink 2-4 cupfuls of milk or water. Do NOT induce vomiting.
 - In all cases of exposure, seek medical attention.[2]

Conclusion

1-Bromoadamantane is a pivotal intermediate in organic synthesis, most notably in the pharmaceutical industry for the production of Amantadine. Its well-defined physicochemical properties and reactivity make it a reliable building block. The synthesis protocols outlined in this guide, particularly the more recent and optimized methods, provide efficient and high-yield pathways to this compound and its derivatives. A thorough understanding of its properties, synthesis, and handling is essential for researchers and developers working with adamantane-based structures.

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